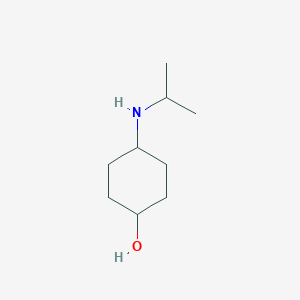
4-(Isopropylamino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropylamino)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an isopropylamino group attached to the cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)cyclohexanol can be achieved through several methods. One common approach involves the hydrolysis of 4-cis/trans-acetamidocyclohexanol . This process typically requires specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of cyclohexene oxide in the presence of aniline and a catalytic amount of calcium trifluoroacetate under solvent-free conditions . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)cyclohexanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with halides or other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: Chromic acid or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various isomers of cyclohexanol.
Substitution: Alkyl halides.
Scientific Research Applications
4-(Isopropylamino)cyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of beta-lactamase in bacteria, affecting the bacterial cell wall synthesis . Additionally, it interacts with alcohol dehydrogenase enzymes, influencing metabolic pathways in humans .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the isopropylamino group.
4-Isopropylcyclohexanol: Similar structure but lacks the amino group.
Menthol: Contains a similar cyclohexanol structure with different substituents.
Uniqueness
4-(Isopropylamino)cyclohexanol is unique due to the presence of both the isopropylamino and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(propan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-8-3-5-9(11)6-4-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
XBSCLDFDTURYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
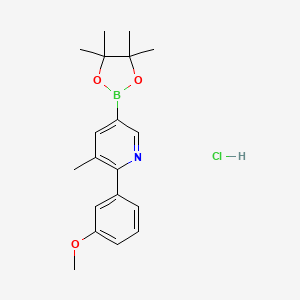
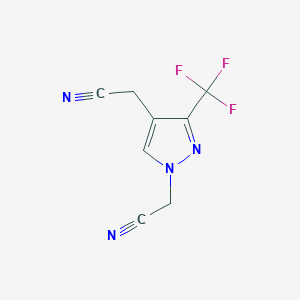
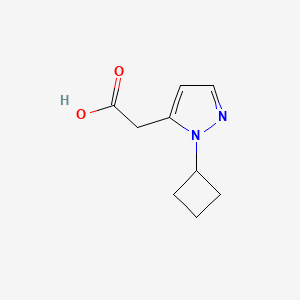
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
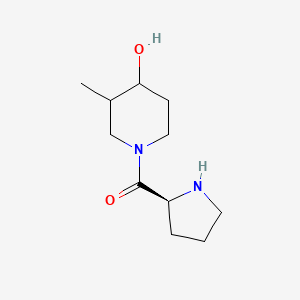
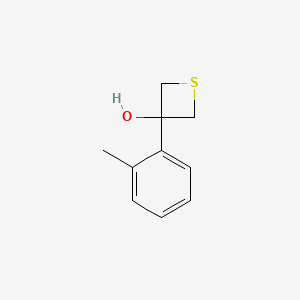
![8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13344398.png)

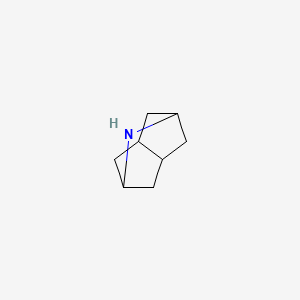
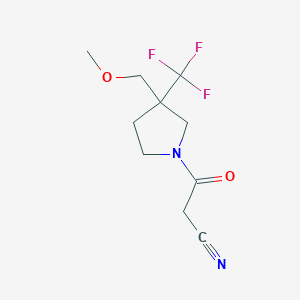
![tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate](/img/structure/B13344408.png)

![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)
